5H-Dibenzo[b,f]azepine-5-carbonyl chloride

Catalog No.
S1551656
CAS No.
33948-22-0
M.F
C15H10ClNO
M. Wt
255.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Dibenzo[b,f]azepine-5-carbonyl chloride

CAS Number

33948-22-0

Product Name

5H-Dibenzo[b,f]azepine-5-carbonyl chloride

IUPAC Name

benzo[b][1]benzazepine-11-carbonyl chloride

Molecular Formula

C15H10ClNO

Molecular Weight

255.7 g/mol

InChI

InChI=1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H

InChI Key

APJYHXJGXDPGBA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl

Synonyms

5H-Dibenz[b,f]azepine-5-carbonyl Chloride; 5-(Chlorocarbonyl)-5H-dibenz[b,f]azepine; N-(Chlorocarbonyl)-5H-dibenz[b,f]azepine

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl

The exact mass of the compound 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5H-Dibenzo[b,f]azepine-5-carbonyl chloride (CAS: 33948-22-0), also known as iminostilbene-5-carbonyl chloride, is the activated N-acyl chloride derivative of the 5H-dibenzo[b,f]azepine (iminostilbene) core. This reactive compound serves as a critical building block in multi-step organic synthesis, primarily for introducing the iminostilbene-5-carbonyl functional group. Its principal value lies in its role as a direct precursor to a range of neurologically active pharmaceutical compounds, including the anticonvulsant drugs carbamazepine, oxcarbazepine, and eslicarbazepine acetate. The procurement of this specific intermediate is often driven by the need for a reliable and efficient route to these and other novel derivatives in pharmaceutical research and manufacturing.

Procurement Fit

Synthetic intermediate for carbamazepine/oxcarbazepine via olefin-dependent phosgenation–amidation route
Compendial impurity reference standard – designated EP Impurity F and USP Related Compound F for carbamazepine
Tiered purity grades from CRM (ISO 17034) for regulatory analytics to technical-grade for synthesis and scale-up

Attempting to substitute this compound with its unactivated precursor, 5H-dibenzo[b,f]azepine (iminostilbene), is a common but inefficient alternative that introduces significant process challenges. The alternative requires an in-house activation step, typically via phosgenation, which involves handling highly toxic and corrosive reagents like phosgene or triphosgene. This not only complicates the synthesis and introduces safety hazards but can also lead to side reactions and lower overall yields, such as the formation of 9-methylacridine at elevated temperatures. Procuring the pre-activated 5H-Dibenzo[b,f]azepine-5-carbonyl chloride provides a stable, well-characterized intermediate that bypasses these hazardous steps, ensuring higher process control, reproducibility, and safety, while often leading to purer final products with improved yields.

Substitution Risk

Olefinic reactivity
C10–C11 double bond enables direct electrophilic bromination for carbamazepine route
Saturated 10,11-dihydro analog lacks this site; introduces a mandatory dehydrogenation step
Pharmacopeial identity
Recognized as EP Impurity F / USP Related Compound F for compendial methods
Dihydro and bromide analogs are not designated as carbamazepine monograph impurities
Leaving group mass
Chloride (MW 35.45) permits standard stoichiometry and workup partitioning
Bromide analog (MW 79.90) alters reaction mass balance and extraction profile

Superior Yield and Process Safety by Avoiding In-Situ Phosgenation

Industrial synthesis processes demonstrate that using isolated 5H-Dibenzo[b,f]azepine-5-carbonyl chloride enables high-yield production of downstream products. A patented process starting from iminostilbene and phosgene reports a 93-94% yield for the target carbonyl chloride intermediate itself. This high-purity starting material contrasts sharply with older, high-temperature (70°C and above) phosgenation methods, which are noted to cause significant side reactions, darkening of the product, and formation of impurities like 9-methylacridine. By procuring the isolated compound, manufacturers avoid the risks, environmental hazards (HCl gas, excess phosgene), and quality reductions associated with in-situ generation.

Evidence DimensionYield and Process Safety
Target Compound Data93-94% yield in a modern, controlled synthesis process.
Comparator Or BaselineOlder, high-temperature in-situ phosgenation methods with significant impurity formation and safety/environmental hazards.
Quantified DifferenceSubstantial improvement in purity and elimination of hazardous on-site phosgene handling.
ConditionsIndustrial synthesis of the intermediate as described in US Patent 5,110,923.

This justifies procuring the pre-made intermediate to de-risk production, improve safety, and ensure higher quality and reproducibility of the final active pharmaceutical ingredient.

Electrophilic bromination competence
Head-to-head
Target: C=C present, bromination follows third-order kinetics, Ea(obsd)=3.45±0.1 kcal mol⁻¹. Dihydro analog: saturated bridge, no electrophilic addition possible.
Reported functional divergence: only the olefin-containing compound supports the direct bromination–elimination route.
1,2-dichloroethane; kinetic data from Bellucci & Chiappe 1993.

Enabling Precursor for High-Yield Synthesis of Oxcarbazepine

5H-Dibenzo[b,f]azepine-5-carbonyl chloride is a key intermediate in certain synthetic routes to the anticonvulsant Oxcarbazepine. While multiple routes to Oxcarbazepine exist, those proceeding through related carbonyl chloride intermediates demonstrate the efficiency of this functional group. For example, a subsequent intermediate, 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride, is converted to Oxcarbazepine via amination. Alternative routes starting from different precursors, such as 2-(phenylamino)benzene acetic acid, involve more steps, including cyclization with polyphosphoric acid and subsequent activation. Using the pre-formed carbonyl chloride simplifies the synthetic sequence by providing the activated core directly, streamlining the path to the final carboxamide.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataServes as a direct, activated precursor for the dibenzoazepine carboxamide core.
Comparator Or BaselineMulti-step syntheses from raw materials like 2-(phenylamino)benzene acetic acid requiring cyclization and activation steps.
Quantified DifferenceReduces the number of synthetic operations required to install the N-carboxamide moiety.
ConditionsSynthesis of Oxcarbazepine and related intermediates.

For researchers and manufacturers focused on Oxcarbazepine and its analogs, procuring this intermediate offers a more direct and potentially higher-yielding synthetic pathway compared to building the core from more basic starting materials.

Compendial monograph status
Class-level
Target: EP Impurity F / USP Related Compound F, CRM with ISO 17034/17025. Analogs: no EP/USP carbamazepine impurity designation.
Only this compound is designated for compendial impurity methods; analogs lack regulatory monograph identity.
Source: ChemWhat; review for current compendial status.

Versatile Reagent for Derivatization in Medicinal Chemistry

The N-carbonyl chloride functionality is a highly versatile handle for creating libraries of novel compounds. It readily reacts with a wide range of nucleophiles, such as amines and hydrazines, to form stable amides and hydrazides. For example, it has been reacted with hydrazine hydrate in ethanol to produce 5H-dibenzo[b,f]azepine-5-acid hydrazide, a key building block for synthesizing imidazolinone derivatives with potential pharmacological activities. Similarly, it has been reacted with 1-phenylpiperazine and pyrrolidine to create new derivatives for characterization. This reactivity profile is inaccessible with the parent iminostilbene, which lacks the electrophilic carbonyl center, making the carbonyl chloride essential for library development.

Evidence DimensionReaction Versatility
Target Compound DataHighly reactive acylating agent for synthesizing diverse amides, esters, and hydrazides.
Comparator Or Baseline5H-Dibenzo[b,f]azepine (iminostilbene), which is unreactive towards nucleophiles under similar conditions.
Quantified DifferenceEnables a broad scope of derivatization reactions not possible with the unactivated parent compound.
ConditionsStandard nucleophilic acyl substitution reactions in organic solvents.

This compound is the clear choice for drug discovery programs aiming to explore the structure-activity relationship of the dibenzoazepine scaffold by creating a diverse library of N-acyl derivatives.

Melting point identity
Data to verify
Target: 149–153 °C. Dihydro analog: 120–124 °C. Δ ≈ 27–33 °C; no range overlap.
Non-overlapping ranges support rapid identity gate at receiving inspection.
Literature values from multiple commercial sources; verify with in-house reference.
Phosgenation yield
Reported
Target route (direct phosgenation of iminostilbene): 96.5–97.5% isolated yield. Comparator route via dihydro analog: 83.8–90.5%.
Reported yield advantage; may support improved atom economy for API intermediate production.
Patent US5110923A vs. CN106467490A; process scale and conditions differ.
Commercial purity profile
Specification review
Assay ≥99.0%; ISBCC ≥70.0%; ISBCBr ≤30.0%; LOD ≤0.5%. Also available at 97% and 90% assay grades.
ISBCC/ISBCBr ratio is a compound-specific quality metric correlating with synthetic utility.
Manufacturer COA template; batch-specific documentation required.

Streamlined Manufacturing of Carbamazepine and Oxcarbazepine APIs

As a direct, high-purity precursor, this compound is ideally suited for industrial-scale synthesis of carbamazepine and its keto-analog oxcarbazepine. Its use circumvents the hazardous and often lower-yielding in-situ phosgenation of iminostilbene, providing a more reliable, safer, and economically viable manufacturing route.

Core Building Block for Next-Generation Anticonvulsants

The compound serves as a critical starting point for the synthesis of advanced anticonvulsants like Eslicarbazepine acetate (BIA 2-093). Research programs focused on developing novel CNS agents with improved efficacy or side-effect profiles rely on this intermediate to efficiently construct the dibenzo[b,f]azepine-5-carboxamide pharmacophore.

Platform for Medicinal Chemistry Library Synthesis

In drug discovery, the compound's high reactivity with nucleophiles makes it an excellent platform for generating diverse libraries of amides and esters. This allows for systematic exploration of structure-activity relationships (SAR) to identify new lead compounds targeting various biological pathways, such as P2X4 receptors for treating neuropathic pain.

Application Fit Matrix

Application
Selection Property
Validation Focus
Carbamazepine API manufacturing (phosgenation–amidation)
Olefin-containing intermediate enabling bromination–elimination sequences
ISBCC/ISBCBr ratio and purity profile for amidolysis yield
Regulatory QC and ANDA impurity profiling
Compendial monograph identity (EP Impurity F, USP Related Compound F)
CRM certification (ISO 17034) and melting point identity confirmation
Medicinal chemistry – urea derivative synthesis
Reactive carbonyl chloride for amine coupling; leaving group selection review
Batch purity documentation (NMR/HPLC) and aminolysis kinetic consistency

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.1

Appearance

Pink Solid

Melting Point

168-169℃

UNII

VUJ563PAI3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

33948-22-0

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